molecular formula C8H11NO2 B13485801 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13485801
M. Wt: 153.18 g/mol
InChI Key: IFSHDLOJLDLZQD-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is a versatile organic compound with a molecular formula of C8H11NO2. It is characterized by the presence of a pyrrolidine ring substituted with a prop-2-yn-1-yl group and a carboxylic acid group. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as propargyl bromide and pyrrolidine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine, followed by nucleophilic substitution with propargyl bromide.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group can act as a reactive site for covalent modification of target proteins, while the pyrrolidine ring provides structural stability and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but lacking the prop-2-yn-1-yl group.

    Pyrrolidine-3-carboxylic acid: A simpler analog without the prop-2-yn-1-yl substitution.

Uniqueness

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of novel therapeutic agents and chemical probes.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-prop-2-ynylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-2-3-8(7(10)11)4-5-9-6-8/h1,9H,3-6H2,(H,10,11)

InChI Key

IFSHDLOJLDLZQD-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCNC1)C(=O)O

Origin of Product

United States

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